![molecular formula C15H15NO2 B7474107 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide, also known as HMBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research. HMBA is a small molecule that can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is complex and not fully understood. It is known to modulate the expression of genes involved in cell differentiation and apoptosis through the activation of protein kinase C (PKC) and histone deacetylase (HDAC) pathways. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also inhibit the activity of transcription factors such as NF-κB and STAT3, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been shown to have several biochemical and physiological effects. It can induce differentiation in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been shown to modulate the immune response, leading to an increase in the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in lab experiments is its ability to induce differentiation in cancer cells, making them more susceptible to chemotherapy and radiation therapy. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for the research of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which can enhance the efficacy of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in cancer therapy. Another area of interest is the investigation of the role of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in modulating the immune response, which can have potential applications in immunotherapy. Additionally, the use of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide in combination with other drugs or therapies is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can be achieved through several methods. The most common method involves the reaction of 3-hydroxybenzoyl chloride with N-(2-methylphenyl)methylamine in the presence of a base such as triethylamine. This method yields 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide as a white crystalline solid with a melting point of 183-184°C.
Applications De Recherche Scientifique
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer cells. 3-hydroxy-N-[(2-methylphenyl)methyl]benzamide can also enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Propriétés
IUPAC Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-2-3-6-13(11)10-16-15(18)12-7-4-8-14(17)9-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNZPSFHZOJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(2-methylphenyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

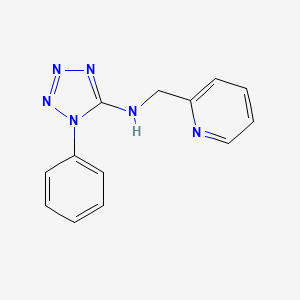
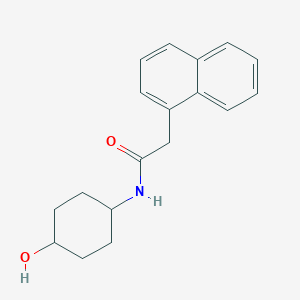
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
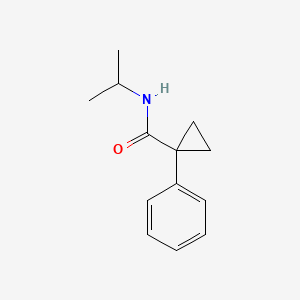
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
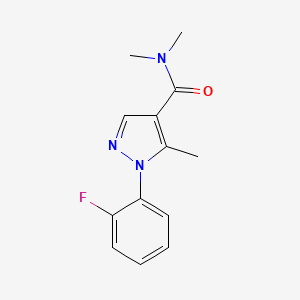
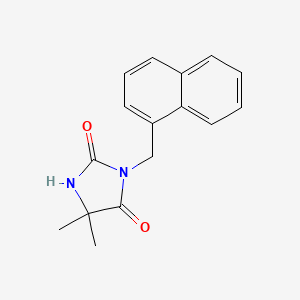
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)